molecular formula C15H16N2O B1265618 3,3-Diphenylpropanohydrazide CAS No. 58973-41-4

3,3-Diphenylpropanohydrazide

Cat. No. B1265618
CAS RN: 58973-41-4
M. Wt: 240.3 g/mol
InChI Key: CHQPMMMDWSZFDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,3-Diphenylpropanohydrazide-related compounds typically involves reactions between diphenyl derivatives and hydrazides or related nitrogen-containing compounds. For instance, 1,2-diphenyl ethanedione can react with benzohydrazide to form related compounds, showcasing the versatility of diphenyl compounds in synthetic chemistry (Zheng Chang-zheng, 2011).

Molecular Structure Analysis

The molecular structure of diphenylpropanohydrazide derivatives can be complex and varied. For example, a study on 1,3-diphenylpropane-1,2,3-trione, a related compound, revealed that the phenyl rings are nearly coplanar with adjacent carbonyl groups, highlighting the intricate geometry and electronic distribution in such molecules (G. Schultz et al., 1991).

Chemical Reactions and Properties

Diphenylpropanohydrazide compounds can undergo various chemical reactions, leading to the formation of complex structures and materials. For instance, the reaction of lanthanoid metals with diphenyl derivatives can result in the synthesis of complex pyrazolate complexes, demonstrating the reactivity of such compounds under specific conditions (G. Deacon et al., 2004).

Physical Properties Analysis

The physical properties of 3,3-Diphenylpropanohydrazide derivatives are influenced by their molecular structure. Crystallographic studies can provide insights into the arrangement and interactions within these compounds, contributing to our understanding of their physical characteristics. For example, uranyl complexes with diphenyl derivatives have been studied for their luminescence properties, which are directly related to their structure and bonding (K. Umeda et al., 2006).

Chemical Properties Analysis

The chemical properties of 3,3-Diphenylpropanohydrazide and its derivatives are pivotal for their potential applications. For example, the synthesis and evaluation of derivatives for their inhibitory activity against biological targets demonstrate the functional capabilities of these compounds. Such studies can lead to the development of new materials and therapeutic agents (M. Fouad et al., 2023).

Scientific Research Applications

Cytochemical Applications

  • Enzyme Visualization : A study introduced a p-nitrophenyl substituted ditetrazole, which allows for the cytochemical visualization of enzymatic activity in tissue sections. This reagent can be employed for various diaphorase systems, highlighting its utility in histochemical purposes (Nachlas et al., 1957).

Corrosion Inhibition

  • Metal Surface Protection : Research on 4H-triazole derivatives, including 3,5-diphenyl-4H-1,2,4-triazole, shows their effectiveness in protecting mild steel surfaces in hydrochloric acid solutions. These compounds act as corrosion inhibitors, with their efficiency depending on the type and nature of substituents (Bentiss et al., 2007).

Antimicrobial Agents

  • Novel Antimicrobial Compounds : A study synthesized formohydrazide derivatives and tested their antibacterial and antifungal activities. Some of these compounds showed excellent antifungal activities, indicating their potential as antimicrobial agents (Gunavathi et al., 2022).

Anticonvulsant Properties

  • Potential Antiepileptic Drugs : New amides derived from 3,3-diphenyl-propionic acid were synthesized and evaluated as potential anticonvulsant agents. These substances demonstrated a broad spectrum of activity in preclinical seizure models, suggesting their utility in treating epilepsy (Obniska et al., 2017).

Bioactive Supramolecular Structures

  • Antileishmanial and Antibacterial Activities : Research on diorganotin(IV) Schiff bases, including diphenyl derivatives of formohydrazide ligands, showed significant antileishmanial, antiurease, antibacterial, and antifungal activities. These complexes present potential in various biomedical applications (Shujah et al., 2013).

Click Chemistry in Drug Discovery

  • Bioconjugation and Target Identification : Click chemistry, which uses practical and reliable transformations, has applications in drug discovery. Triazole formations, similar to 3,3-Diphenylpropanohydrazide derivatives, are integral in this process, offering specificity and bio-compatibility (Kolb & Sharpless, 2003).

Fluorescence and Photochemical Studies

  • Optical Properties and Nuclear Conformation : A study on the effects of solvents and pH on 3,5-diphenylpyrazole’s absorption and fluorescence spectra provided insights into the molecular conformation changes upon excitation. This research aids in understanding the optical behavior of such compounds (Swaminathan & Dogra, 1983).

Antiproliferative Effects in Cancer Research

  • Reversal of Multidrug Resistance : Benzofuran derivatives, including 4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl methanones, were studied for their antiproliferative effects on cancer cells and their ability to reverse multidrug resistance, highlighting their potential in cancer therapy (Parekh et al., 2011).

Safety And Hazards

The safety data sheet for a similar compound, 3,3’-Diaminobenzidine tetrahydrochloride hydrate, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

3,3-diphenylpropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c16-17-15(18)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQPMMMDWSZFDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80207712
Record name Hydrocinnamic acid, beta-phenyl-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Diphenylpropanohydrazide

CAS RN

58973-41-4
Record name Hydrocinnamic acid, beta-phenyl-, hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058973414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrocinnamic acid, beta-phenyl-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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